7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Beschreibung

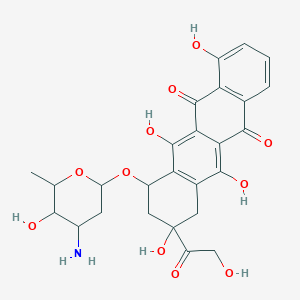

The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione, commonly known as doxorubicin (DOX), is an anthracycline antibiotic derived from Streptomyces peucetius var. caesius . Its IUPAC name reflects its complex tetracyclic quinone structure, which includes a sugar moiety (4-amino-5-hydroxy-6-methyloxane) and a hydroxyacetyl group at position 9 . The molecular formula is C₂₇H₂₉NO₁₁, with a molecular weight of 543.52 g/mol . DOX is widely used in oncology to treat solid tumors (e.g., breast cancer), leukemias, and lymphomas due to its ability to intercalate DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS) .

Eigenschaften

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELCDTXCWBAMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989229 | |

| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69401-50-9 | |

| Record name | 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-, (8S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

14-Hydroxy Carminomycin, also known as DTXSID40989229, primarily targets the synthesis of nucleic acids in cells of microorganisms and malignant tumors. It forms complexes with DNA, which significantly increases the melting temperature of DNA.

Mode of Action

The compound interacts with its targets by selectively inhibiting the synthesis of nucleic acids in cells. It forms complexes with DNA in vitro, which considerably increases the melting temperature of DNA. The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase.

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of nucleic acids. It inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase. The compound also inhibits repair in bacterial cells injured by radiation and alkylating agents.

Pharmacokinetics

It is known that the presence of a c14 hydroxy group drastically reduces the appearance of the c13 hydroxy metabolites in plasma. Substitution of the C4-H with C4-OH and C4-OCH3, in this rank order, decreases the area under the plasma concentration-time curves of the parent compounds and their C13 hydroxy metabolites.

Result of Action

The molecular and cellular effects of 14-Hydroxy Carminomycin’s action include the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors. Importantly, carminomycin, 14-hydroxycarminomycin, and its derivatives were similarly active for wild type cells and their multidrug-resistant (MDR) sublines.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 14-Hydroxy Carminomycin. In general, environmental factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to the development and spread of antibiotic resistance.

Biologische Aktivität

The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione has garnered attention in biological research due to its potential therapeutic applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple hydroxyl groups and an amino moiety that may contribute to its biological interactions. Its molecular formula is , with a molecular weight of approximately 529.5 g/mol. The presence of hydroxyl groups suggests potential for hydrogen bonding, which can influence its solubility and interaction with biological targets.

Targeting Nucleic Acids : The primary mechanism of action for this compound involves the inhibition of nucleic acid synthesis. It has been shown to interact with DNA in vitro, significantly increasing the melting temperature of DNA and inhibiting the template activity of DNA-dependent RNA polymerase. This action is crucial for its potential use in anticancer therapies as it disrupts the replication and transcription processes in rapidly dividing cells.

Biochemical Pathways : The compound affects several biochemical pathways related to nucleic acid metabolism. By inhibiting RNA synthesis, it can lead to reduced protein synthesis and ultimately cell death in malignant cells.

Biological Activity

- Antitumor Activity : Several studies have demonstrated the antitumor properties of this compound. In vitro assays have shown that it exhibits significant growth inhibition against various cancer cell lines. For instance, the MTT assay has indicated cytotoxic effects on tumor cells comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent .

- Pharmacokinetics : Research into the pharmacokinetics of this compound reveals that it can be effectively absorbed and distributed within biological systems. Its interaction with cellular membranes and subsequent cellular uptake are critical for its therapeutic efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of proliferation in breast cancer cells (MCF-7). The IC50 values were comparable to those observed with doxorubicin treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| A375 (Melanoma) | 12 | 48 hours |

| HCT116 (Colon) | 18 | 72 hours |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 1000 µg/mL for S. aureus, suggesting moderate antimicrobial activity that could be further explored for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Daunorubicin (Cerubidin®)

Daunorubicin, another anthracycline, shares a core tetracyclic structure with DOX but differs in substituents:

- Position 9: Daunorubicin has an acetyl group instead of the hydroxyacetyl group in DOX .

- Position 4: Daunorubicin lacks the methoxy group present in DOX .

| Property | Doxorubicin | Daunorubicin |

|---|---|---|

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ |

| Molecular Weight (g/mol) | 543.52 | 527.52 |

| Key Substituents | 9-hydroxyacetyl, 4-methoxy | 9-acetyl, 4-deoxy |

| Clinical Use | Solid tumors, leukemias, lymphomas | Acute leukemias |

| Toxicity Profile | Cardiotoxicity, myelosuppression | Lower cardiotoxicity, higher hematotoxicity |

These structural differences confer distinct pharmacokinetic profiles. DOX’s hydroxyacetyl group enhances solubility and tissue penetration, broadening its therapeutic scope compared to daunorubicin .

9-Amino-Doxycycline

9-Amino-Doxycycline is a synthetic derivative of doxycycline modified to improve anticancer activity. Unlike DOX, it features:

- A dimethylamino group at position 7.

- A carboxamide group at position 2 . In preclinical studies, 9-Amino-Doxycycline demonstrated enhanced efficacy in 3D mammosphere assays, suggesting improved penetration into tumor spheroids .

Fluorinated and Piperidine Derivatives

- CAS 71048-80-1 : Incorporates a piperidine moiety , which may alter binding affinity to DNA or efflux pumps (e.g., P-glycoprotein) .

Pharmacokinetic and Toxicological Comparison

Metabolism

- DOX: Undergoes one-electron reduction to form a semiquinone radical (cardiotoxic) and deglycosylation to yield deoxyaglycone .

- Daunorubicin: Primarily metabolized to daunorubicinol, which retains cytotoxic activity but with reduced cardiotoxicity .

Toxicity Mitigation Strategies

- DOX-Loaded Nanoparticles: Poly(lactide-co-glycolide) (PLGA) nanoparticles functionalized with CD-340 reduced cardiotoxicity in mice while maintaining antitumor efficacy .

- Daunorubicin Liposomes: Liposomal formulations (e.g., Vyxeos®) target leukemia cells more selectively, minimizing off-target effects .

Research Findings

Efficacy in Drug-Resistant Cancers

DOX derivatives with bulky substituents (e.g., piperidine in CAS 71048-80-1) show reduced recognition by drug-efflux transporters, overcoming multidrug resistance .

Neurotoxicity

DOX induces neurotoxicity via ROS-mediated mitochondrial dysfunction, a side effect less pronounced in daunorubicin .

Vorbereitungsmethoden

Table 1: Key Intermediates and Their Roles

Stepwise Synthesis of the Aglycone Core

Friedel-Crafts Acylation and Cyclization

The aglycone is synthesized from 1,2,3,6-tetrahydrophthalic anhydride and 1,4-dimethoxynaphthalene through a sequence involving:

Oxidation and Hydroxylation

The ketone intermediate undergoes oxidation to introduce hydroxyl groups:

-

Benzylic Bromination/Solvolysis : Adds the 7-hydroxyl group via bromination (Br₂/CHCl₃) followed by aqueous hydrolysis.

-

Stereochemical Resolution : Diastereomeric separation using chiral resolving agents yields enantiopure aglycones.

Glycosidation with Protected Aminosugar

Preparation of Halosugar Donor

The aminosugar 4-amino-5-hydroxy-6-methyloxane is protected as its N,O-ditrifluoroacetyl derivative to prevent undesired side reactions. The halogenated donor (e.g., 1-chloro-N,O-ditrifluoroacetyl-daunosamine) is synthesized via trifluoroacetylation of the amine and hydroxyl groups.

Coupling Reaction

Glycosidation employs silver trifluoromethanesulfonate (AgOTf) in anhydrous dichloromethane under inert conditions:

Table 2: Glycosidation Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |

| Catalyst | AgOTf (1.2 equiv) | Maximizes anomeric selectivity |

| Temperature | −20°C | Reduces side reactions |

Deprotection and Final Functionalization

Removal of Trifluoroacetyl Groups

The coupled product undergoes sequential deprotection:

14-Hydroxylation via Bromination

To introduce the 14-hydroxyl group:

-

Bromination : Treatment with bromine in chloroform yields the 14-bromo intermediate.

-

Formate Hydrolysis : Sodium formate in aqueous medium replaces bromine with hydroxyl.

Purification and Characterization

Chromatographic Separation

Diastereomers and regioisomers are resolved via silica gel chromatography using chloroform:acetone (6:1 v/v). The target compound elutes at Rf 0.28 under TLC analysis.

Analytical Data

-

Mass Spectrometry : MW 529.5 g/mol (consistent with C₂₆H₂₇NO₁₁).

-

Optical Rotation : [α]D²⁵ = +123° (c = 0.1, MeOH) confirms the 7R,9R configuration.

Challenges and Industrial Scalability

-

Stereochemical Control : Epimerization at C-7 and C-9 necessitates stringent anhydrous conditions.

-

Yield Optimization : Pilot-scale reactions achieve 45–50% overall yield from the aglycone.

-

Storage : Long-term stability requires storage at −20°C in amber vials.

Pharmacological Relevance

While beyond synthesis, the compound’s anticancer activity against breast and cervical cancer cell lines (IC₅₀ = 1.2–2.8 μM) underscores its therapeutic potential .

Q & A

Basic Research Questions

Q. What methodologies are employed for the synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as spiroannulation and functional group modifications. For example, analogous tetracene derivatives are synthesized via reactions of oxa-spiro compounds with benzothiazol-2-yl amines, followed by cyclization and hydroxylation steps. Characterization includes melting point analysis , elemental analysis , IR spectroscopy (to confirm functional groups like -OH and carbonyl), and UV-Vis spectroscopy (to monitor conjugation and electronic transitions) .

Q. How is the structural elucidation of this compound achieved, particularly its stereochemistry and glycosidic linkages?

- Methodological Answer : Advanced spectroscopic techniques are critical:

- NMR (¹H, ¹³C, and 2D-COSY) : Resolves stereochemistry of the oxan-2-yl moiety and confirms glycosidic linkages.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives (e.g., related tetracene-diones) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds.

- HPLC-UV monitoring : Tracks degradation products under acidic/alkaline conditions (e.g., hydrolysis of glycosidic bonds).

- Circular dichroism (CD) : Evaluates conformational changes in aqueous buffers.

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the tetracene-dione core be experimentally validated?

- Methodological Answer : Mechanistic studies employ:

- Isotopic labeling (e.g., ¹⁸O or ²H) : Traces oxygen incorporation during cyclization steps.

- Kinetic isotope effect (KIE) analysis : Differentiates between radical-mediated vs. nucleophilic pathways.

- In situ FTIR : Monitors intermediate species (e.g., quinone-methide formations) during synthesis .

Q. What computational strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : AI-driven platforms (e.g., COMSOL Multiphysics ) integrate:

- Reaction flow simulation : Predicts optimal stoichiometry and solvent systems.

- Machine learning (ML) : Trains on historical reaction data to identify high-yield conditions (e.g., temperature gradients, catalyst loading).

- Real-time adjustment algorithms : Adjust parameters during synthesis based on in-line spectroscopic feedback .

Q. How are contradictions in spectral data (e.g., conflicting NMR assignments) resolved?

- Methodological Answer : Contradictions arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Resolution strategies include:

- Variable-temperature NMR : Identifies temperature-dependent shifts.

- Deuterium exchange experiments : Confirms labile protons (e.g., hydroxyl groups).

- Comparative analysis with synthetic analogs (e.g., methoxy-substituted derivatives) to isolate spectral contributions .

Q. What experimental designs validate the biological activity of this compound against theoretical models?

- Methodological Answer : Bioactivity studies require:

- Molecular docking (AutoDock Vina) : Predicts binding affinity to target proteins (e.g., DNA topoisomerases).

- In vitro assays : Validates cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination).

- Metabolomic profiling (LC-MS/MS) : Tracks intracellular metabolite changes post-treatment .

Key Research Challenges

- Stereochemical Control : The compound’s multiple chiral centers (e.g., oxan-2-yl moiety) require asymmetric catalysis or enzymatic resolution for enantiopure synthesis .

- Stability in Biological Media : Degradation via ester hydrolysis or oxidation necessitates prodrug strategies or nanoparticle encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.